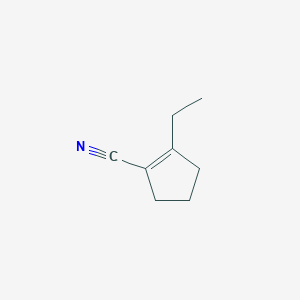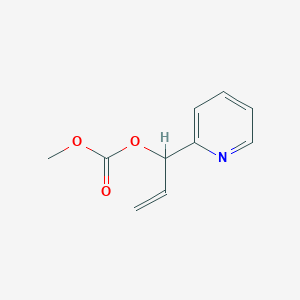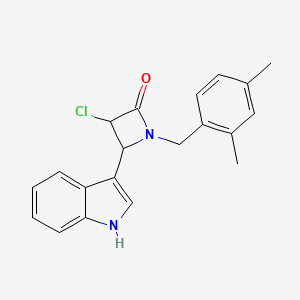
(3-Bromo-2-methoxypropoxy)(triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-methoxypropoxy)(triethyl)silane is an organosilicon compound that features a bromine atom, a methoxy group, and a propoxy group attached to a silicon atom bonded to three ethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-methoxypropoxy)(triethyl)silane typically involves the reaction of 3-bromo-2-methoxypropanol with triethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
3-Bromo-2-methoxypropanol+Triethylchlorosilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-methoxypropoxy)(triethyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or ether.
Hydrosilylation Reactions: The silicon-hydrogen bond can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond to unsaturated carbon-carbon bonds.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Reduction Reactions: Products include the corresponding alcohols or ethers.
Hydrosilylation Reactions: Products include organosilicon compounds with new carbon-silicon bonds.
Applications De Recherche Scientifique
(3-Bromo-2-methoxypropoxy)(triethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the (3-bromo-2-methoxypropoxy) group into organic molecules, which can be further functionalized.
Materials Science:
Biological Studies: It can be used to modify biomolecules for studying their interactions and functions.
Medicinal Chemistry: The compound may be used in the synthesis of pharmaceutical intermediates and active compounds.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-methoxypropoxy)(triethyl)silane in chemical reactions involves the reactivity of the bromine atom, the methoxy group, and the silicon-hydrogen bond. The bromine atom can act as a leaving group in substitution reactions, while the silicon-hydrogen bond can participate in hydrosilylation reactions. The methoxy group can influence the electronic properties of the compound, affecting its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromopropyl)trimethoxysilane: Similar structure but with three methoxy groups instead of ethyl groups.
Triethylsilane: Lacks the bromo and methoxy groups, used primarily as a reducing agent.
(3-Bromo-2-methoxypropyl)trimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Uniqueness
(3-Bromo-2-methoxypropoxy)(triethyl)silane is unique due to the presence of both a bromine atom and a methoxy group, which provide distinct reactivity patterns compared to other silanes. The combination of these functional groups allows for versatile applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
84566-38-1 |
|---|---|
Formule moléculaire |
C10H23BrO2Si |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
(3-bromo-2-methoxypropoxy)-triethylsilane |
InChI |
InChI=1S/C10H23BrO2Si/c1-5-14(6-2,7-3)13-9-10(8-11)12-4/h10H,5-9H2,1-4H3 |
Clé InChI |
POYPWIPCLIEKFA-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCC(CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
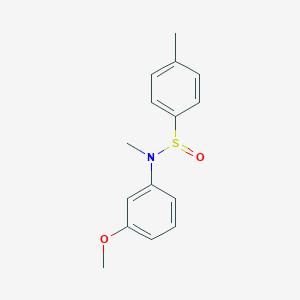
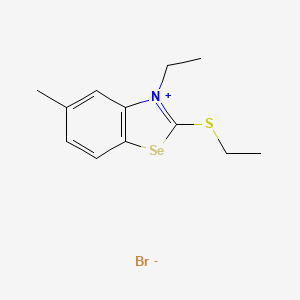
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
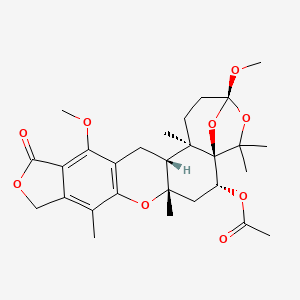
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
![4-[2-(Methanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14408623.png)

